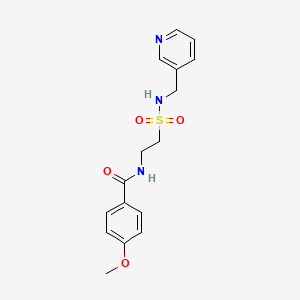

8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis; which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis

The crystal structures and Hirshfeld surface analyses of three Schiff bases, namely (E)-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide, C18H21N3O2S, (I), and its 4-methyl- and 4-chloro-derivatives, namely, (E)-4-methyl-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide, C19H23N3O2S, (II), and (E)-4-chloro-N′-[4-(piperidin-1-yl)benzylidene]benzenesulfonohydrazide, C18H20ClN3O2S, (III), derived from arylsulfonohydrazides and 4-(piperidin-4-yl)benzaldehyde have been analysed to investigate the effect of substituents on the structural parameters .Chemical Reactions Analysis

Piperidones possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral, etc. activities . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .科学的研究の応用

Analgesic and Anti-inflammatory Applications

Research has indicated that derivatives of purine-2,6-dione exhibit significant analgesic and anti-inflammatory properties. For instance, a study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties demonstrated notable analgesic activity in in vivo models. Some compounds showed stronger analgesic effects than the reference drug, acetylic acid, and inhibited phosphodiesterase activity, suggesting potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Anticancer Applications

Compounds related to the structure of interest have been evaluated for their potential as anticancer agents. For example, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have shown strong inhibition of human placental aromatase, suggesting effectiveness against hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Synthesis of Purine Analogs

Research on the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs has unveiled methods for creating compounds with potential applications in medicinal chemistry. These processes involve reactions that could be relevant for synthesizing derivatives of the compound for various research applications (Alves et al., 1994).

Method for Uric Acid Derivatives Synthesis

A general procedure for obtaining tetra-substituted uric acid by stepwise N-alkylation, leading to compounds with potential pharmacological applications, highlights the versatility of purine derivatives in drug development (Maruyama et al., 2000).

Catalytic Applications in Organic Synthesis

A study on the use of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives synthesized in the presence of caffeine as a catalyst demonstrates the potential of purine derivatives in facilitating organic reactions. This research suggests that similar compounds might be used as catalysts or reagents in organic synthesis, enhancing reaction efficiencies (Abadi et al., 2016).

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, some piperidine derivatives have been found to be potent inhibitors of carbonic anhydrase (CA) II, IX, and XII . CAs are metalloenzymes localized in the cytosol, mitochondria, membranes, and secreted substances of living organisms .

Mode of Action

For example, some piperidine derivatives have been found to act as sigma receptor 1 (S1R) agonists . They have high affinity towards S1R, which is comparable to the reference compound haloperidol .

Biochemical Pathways

For instance, some piperidine derivatives have been found to prevent β-sheet aggregation and fibril formation, which are key processes in the development of Alzheimer’s disease .

Result of Action

Some piperidine derivatives have been found to have cytotoxic potential against two leukemia cell lines .

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the field of piperidine derivatives is a promising area for future research.

特性

IUPAC Name |

8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O2/c1-3-4-5-9-14-29-20-21(27(2)24(31)26-22(20)30)25-23(29)28-15-12-19(13-16-28)17-18-10-7-6-8-11-18/h6-8,10-11,19H,3-5,9,12-17H2,1-2H3,(H,26,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIYPFGKHUCSMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-bromo-5-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2365571.png)

![2-[(5-Chloro-2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2365575.png)

![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2365577.png)

![1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2365582.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2365583.png)

![3,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B2365585.png)

![1-(4-Phenylpiperazin-1-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B2365586.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365589.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethan-1-one](/img/structure/B2365591.png)